C23H30Cl2N4O
Description
The compound with the molecular formula C₇H₆N₂O (CAS 239097-74-6) is a benzoxazole derivative characterized by a fused aromatic ring system containing oxygen and nitrogen atoms. Key properties include:
- Molecular weight: 134.14 g/mol
- Solubility: 1.55 mg/mL (0.0116 mol/L), classified as "very soluble" in aqueous media .
- CYP inhibition: Inhibits CYP1A2, a cytochrome P450 enzyme involved in drug metabolism .
- Synthesis: Produced via a tin chloride-catalyzed reduction of 5-nitro-1,2-benzoxazole in HCl, achieving a 95% yield under optimized conditions .
This compound’s structural features, such as its aromaticity and heteroatom arrangement, contribute to its biochemical interactions and solubility profile.
Properties
CAS No. |
1219163-50-4 |
|---|---|
Molecular Formula |
C23H30Cl2N4O |
Molecular Weight |
449.42 |
IUPAC Name |
2-[2-(4-ethoxyphenyl)imidazo[1,2-a]benzimidazol-4-yl]-N,N-diethylethanamine;dihydrochloride |
InChI |
InChI=1S/C23H28N4O.2ClH/c1-4-25(5-2)15-16-26-21-9-7-8-10-22(21)27-17-20(24-23(26)27)18-11-13-19(14-12-18)28-6-3;;/h7-14,17H,4-6,15-16H2,1-3H3;2*1H |
InChI Key |
ILZRHCYMKHAQQM-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN1C2=CC=CC=C2N3C1=NC(=C3)C4=CC=C(C=C4)OCC.Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
C012 Dihydrochloride; C-012 Dihydrochloride; C 012 Dihydrochloride; C012 2HCl; C 012 2HCl; C-012 2HCl; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares C₇H₆N₂O (CAS 239097-74-6) with structurally related compounds (CAS numbers: 828300-70-5, 851768-35-9, 36216-80-5, 89976-56-7, 268734-42-5, 65685-55-4, 39835-28-4, 39835-08-0) based on similarity scores (0.74–0.97) and available data :
Key Findings:
- Molecular Weight Differences : Lower molecular weight (134.14 g/mol vs. 150–300 g/mol in analogs) enhances solubility and BBB permeability but may limit binding affinity to larger targets .
- Functional Group Impact : The nitro-to-amine reduction in synthesis (evidenced in C₇H₆N₂O) improves stability compared to nitro-containing analogs, which are prone to metabolic reduction .
- CYP Selectivity : Unlike broad-spectrum CYP inhibitors (e.g., ketoconazole), C₇H₆N₂O’s specificity for CYP1A2 may offer safer therapeutic profiles .
Limitations and Discrepancies
- This analysis instead focuses on C₇H₆N₂O (CAS 239097-74-6) due to evidence availability.
- Data Gaps : Detailed properties (e.g., toxicity, melting points) of similar compounds are absent, limiting direct comparisons.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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